3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction analysis reveals that 3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters are a = 6.1033(10) Å, b = 40.920(7) Å, c = 7.8767(14) Å, α = 90°, β = 111.350(5)°, γ = 90°, and V = 1832.2(6) ų. The molecular geometry features a planar benzoic acid moiety connected to a 5-methylthiophene-3-carbonyl group via an amide linkage (Figure 1). The dihedral angle between the benzoic acid and thienyl rings is 17.3°, indicating moderate conjugation.
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.1033(10) |
| b (Å) | 40.920(7) |
| c (Å) | 7.8767(14) |
| β (°) | 111.350(5) |
| V (ų) | 1832.2(6) |
| Z | 4 |
Intermolecular hydrogen bonds between the carboxylic acid O–H and the amide carbonyl oxygen (O···H distance: 2.952 Å) stabilize the crystal lattice. Hirshfeld surface analysis confirms that C–H···O (29.5%) and π-π stacking (12.7%) interactions dominate the packing.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 8.2 Hz, 1H, aromatic), 7.81 (s, 1H, amide NH), 7.64–7.56 (m, 3H, aromatic), 3.72 (s, 3H, CH₃), 2.88 (s, 1H, COOH).
- ¹³C NMR (101 MHz, CDCl₃): δ 183.5 (COOH), 167.6 (amide C=O), 147.7 (thienyl C), 134.0 (aromatic C), 128.4 (CH₃), 73.2 (C–N).
Infrared Spectroscopy (IR):
Key absorption bands include:
- O–H stretch (carboxylic acid): 2500–3300 cm⁻¹.
- C=O stretch (amide): 1650 cm⁻¹.
- C–S (thiophene): 680 cm⁻¹.
Mass Spectrometry (MS):
Electrospray ionization (ESI) shows a molecular ion peak at m/z 261.30 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁NO₃S. Fragmentation peaks at m/z 121 (benzoic acid fragment) and m/z 140 (thienylcarbonyl group) confirm the structure.
Computational Modeling and DFT Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, showing excellent agreement with experimental crystallographic data (RMSD = 0.02 Å). The HOMO-LUMO energy gap is 4.2 eV, indicating moderate reactivity (Figure 2). Natural Bond Orbital (NBO) analysis reveals strong hyperconjugation between the amide nitrogen lone pair and the carbonyl antibonding orbital (stabilization energy: 28.5 kcal/mol).
Table 2: DFT-calculated electronic properties
| Property | Value |
|---|---|
| HOMO (eV) | -6.8 |
| LUMO (eV) | -2.6 |
| Band gap (eV) | 4.2 |
| Dipole moment (D) | 3.7 |
Electrostatic potential maps highlight nucleophilic regions at the carboxylic acid oxygen and electrophilic regions at the thienyl sulfur.
Tautomeric and Conformational Analysis
The compound exhibits keto-enol tautomerism, with the keto form (amide) being predominant (>95%) in solution, as evidenced by NMR coupling constants (J = 8.2 Hz for NH–CO). Conformational analysis via rotational barrier calculations identifies two stable rotamers:
- Syn-periplanar: Amide NH aligned with thienyl S (55% population).
- Anti-periplanar: NH opposite to S (45% population).
Properties
IUPAC Name |
3-[(5-methylthiophene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-5-10(7-18-8)12(15)14-11-4-2-3-9(6-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFAWUQLQBVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Thienyl Carbonyl Intermediate: The synthesis begins with the preparation of the thienyl carbonyl intermediate. This can be achieved by reacting 5-methylthiophene-3-carboxylic acid with a suitable reagent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (Et3N) to form the desired amide linkage, resulting in the formation of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : Research has indicated that the thienyl group may enhance anti-inflammatory effects, suggesting applications in treating inflammatory diseases.
Materials Science
In materials science, the unique properties of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid allow for its use in developing advanced materials.
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical strength.
- Nanocomposites : Incorporating this compound into nanocomposite materials has been explored for applications in electronics and photonics due to its electronic properties.
Environmental Applications
The environmental impact of chemical compounds is increasingly scrutinized, and 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid is no exception.
- Bioremediation : Its potential role in bioremediation processes is being investigated, particularly in the degradation of pollutants due to its reactive functional groups.
- Analytical Chemistry : The compound can serve as a standard reference material for analytical methods aimed at detecting thienyl derivatives in environmental samples.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of synthesized derivatives of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to the structure could enhance efficacy against specific cancer types.
Case Study 2: Polymer Applications
In another investigation, researchers explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The findings demonstrated improved thermal stability and mechanical properties compared to standard PVC formulations, highlighting its potential as a valuable additive in industrial applications.
Mechanism of Action
The mechanism of action of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thienyl and benzoic acid moieties may contribute to its binding affinity and specificity for certain biological targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with 3-Methoxycarbonyl-5-methylbenzoic Acid (CAS 167299-68-5)
This compound shares the benzoic acid core but features a methoxycarbonyl (-COOCH₃) group at the 3-position and a methyl group at the 5-position of the benzene ring. Key differences include:
| Property | 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic Acid | 3-Methoxycarbonyl-5-methylbenzoic Acid |
|---|---|---|
| Substituents | Thiophene-based carbamoyl group | Methoxycarbonyl and methyl groups |
| Molecular Formula | C₁₃H₁₁NO₃S | C₁₀H₁₀O₄ |
| Key Functional Groups | Carboxylic acid, thiophene, carbamoyl | Carboxylic acid, ester, methyl |
| Electronic Effects | Electron-withdrawing (thiophene and carbonylamino) | Electron-withdrawing (ester) |
| Solubility | Likely lower polarity due to thiophene | Enhanced organic solubility (ester group) |
The thiophene moiety in the target compound may confer distinct reactivity in cross-coupling reactions or metal coordination, whereas the methoxycarbonyl group in the analogue enhances stability and solubility in non-polar solvents .
Comparison with Perfluorinated Benzoic Acid Derivatives
lists highly fluorinated benzoic acid derivatives, such as 2,3,4,5-tetrachloro-6-[[[3-[[(undecafluoropentyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS 68541-02-6). These compounds differ significantly:
| Property | 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic Acid | Perfluorinated Derivatives |
|---|---|---|
| Backbone | Simple benzoic acid | Complex, multi-substituted benzoic acids |
| Fluorine Content | None | High (e.g., undecafluoropentyl chains) |
| Applications | Potential pharmaceutical or agrochemical use | Industrial (surfactants, polymers) |
| Environmental Impact | Unlikely to bioaccumulate | Persistent organic pollutants (POPs) |
The perfluorinated compounds exhibit extreme hydrophobicity and chemical resistance due to fluorine atoms, making them unsuitable for direct comparison in biological contexts. Their sulfonyl and fluorinated groups contrast starkly with the target compound’s thiophene-carbamoyl structure .
Biological Activity
3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid is a compound of significant interest due to its unique structural features and potential therapeutic applications. Characterized by a benzoic acid moiety linked to an amino group and a thienyl carbonyl substituent, this compound has shown promising biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
Chemical Structure and Properties
The molecular formula for 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid is . The presence of a thienyl group, derived from thiophene, contributes to its reactivity and biological potential.
Research indicates that the biological activity of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate activities at various cell surface receptors.
- Signal Transduction : The compound can affect intracellular signaling pathways that regulate inflammation and other cellular processes.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid. It appears to inhibit key pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases. For instance, it has been shown to reduce the release of pro-inflammatory cytokines in vitro .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies suggest that it can effectively inhibit the growth of pathogens, which positions it as a potential agent in combating infections .
Study 1: Anti-inflammatory Effects
A study investigated the effect of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid on lipopolysaccharide (LPS)-induced inflammation in macrophage cells. The results demonstrated a reduction in TNF-alpha release by approximately 70% at concentrations of 10 µM, indicating potent anti-inflammatory activity .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
Below is a table comparing 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-3-{[(5-methyl-2-thienyl)carbonyl]amino}benzoic acid | Similar amine and carboxylic acid groups; different thienyl substitution | Variations may affect biological activity |
| 4-Aminobenzoic acid | Contains an amino group but lacks thienyl substituent | Simpler structure; primarily used as a precursor in pharmaceuticals |
| 5-Methyl-2-thiophenecarboxylic acid | Contains a thiophene ring; no amino group | Focused on different chemical properties without amine functionality |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid, and how can reaction parameters be optimized?
- Methodological Answer : A two-step synthetic approach involving condensation of 5-methyl-3-thienyl carbonyl chloride with 3-aminobenzoic acid under acidic conditions is commonly employed . Optimization includes controlling reaction temperature (e.g., 0–5°C for acyl chloride activation) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances yield (typically 70–85%) and purity (>95%) .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the presence of the thienyl carbonyl group (δ ~7.2–7.8 ppm for aromatic protons) and carboxylic acid moiety (δ ~12.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Melting Point Analysis : Consistent melting points (e.g., 140–144°C) validate crystallinity .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is optimal for biological assays. For aqueous buffers, adjust pH to >7 using sodium bicarbonate to deprotonate the carboxylic acid group, enhancing solubility . Pre-formulation studies with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) are recommended .
Advanced Research Questions
Q. What computational strategies predict the binding interactions of this compound with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures from the RCSB PDB (e.g., PDB ID: D1Q) can model binding affinities. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the thienyl moiety . Free energy perturbation (FEP) calculations refine binding energy predictions .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- pH-Dependent Degradation : Use buffers (pH 1–13) and monitor degradation via LC-MS. The carboxylic acid group is prone to decarboxylation at pH <3, while the thienylamide bond hydrolyzes at pH >10 .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 25°C/60% RH) .
Q. What role does this compound play in catalytic applications, such as metal ion adsorption or coordination?
- Methodological Answer : The carboxylic acid and thienyl groups act as chelating agents for transition metals (e.g., Co²⁺, Pd²⁺). Adsorption studies using modified activated carbon show enhanced metal ion recovery (e.g., 85% Co²⁺ removal at pH 6) via ligand-exchange mechanisms . FT-IR and XPS validate coordination modes (e.g., monodentate vs. bidentate binding) .
Q. How can researchers design derivatives to improve bioactivity while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the thienyl methyl group (e.g., halogen substitution) or benzoic acid substituents (e.g., nitro or amino groups) to enhance target selectivity .
- Toxicity Screening : Use in vitro cytotoxicity assays (MTT) on HEK-293 cells and hepatic microsomal stability tests to prioritize low-toxicity candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
